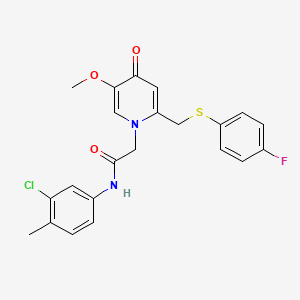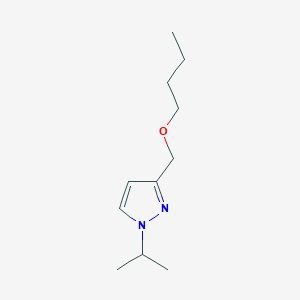
3-(butoxymethyl)-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butoxymethyl)-1-isopropyl-1H-pyrazole, also known as BIMP, is a pyrazole derivative that has recently gained attention in the scientific community due to its potential applications in various fields. BIMP has shown promising results in scientific research, particularly in the areas of agriculture and medicine.
Wirkmechanismus
The mechanism of action of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood. However, studies have suggested that 3-(butoxymethyl)-1-isopropyl-1H-pyrazole may act by disrupting the nervous system of insects, leading to paralysis and death. In cancer cells, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have several biochemical and physiological effects. In insects, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to cause a decrease in acetylcholinesterase activity, leading to paralysis and death. In cancer cells, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(butoxymethyl)-1-isopropyl-1H-pyrazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have high insecticidal activity against several insect species, making it a promising candidate for use in insect control. However, one of the limitations of using 3-(butoxymethyl)-1-isopropyl-1H-pyrazole is its potential toxicity to non-target organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(butoxymethyl)-1-isopropyl-1H-pyrazole. In agriculture, further studies could investigate the efficacy of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole as an insecticide against other insect species, as well as its potential for use in integrated pest management strategies. In medicine, further studies could investigate the potential of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. Additionally, studies could investigate the potential of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole as a drug delivery agent, as well as its potential for use in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of agriculture and medicine. 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has insecticidal properties against several insect species and has been investigated for its potential as an anti-inflammatory agent and as an inhibitor of cancer cell growth. While further research is needed to fully understand the mechanism of action of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole and its potential applications, the current research suggests that 3-(butoxymethyl)-1-isopropyl-1H-pyrazole is a promising candidate for use in various fields.
Synthesemethoden
The synthesis of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole involves the reaction of 1-isopropyl-1H-pyrazole-3-carboxaldehyde with n-butyl chloromethyl ether in the presence of a base such as potassium carbonate. The resulting product is 3-(butoxymethyl)-1-isopropyl-1H-pyrazole, which is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including agriculture and medicine. In agriculture, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have insecticidal properties against several insect species, including the diamondback moth and the cotton bollworm. In medicine, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-(butoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-13(12-11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSOJIUBCDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-isopropyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

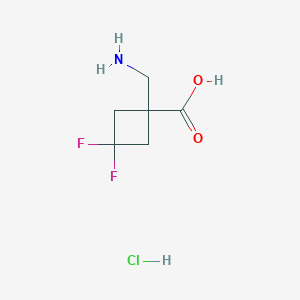
![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)
![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

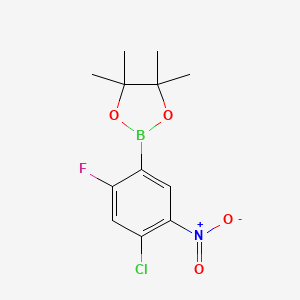
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)
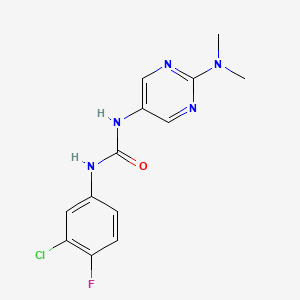

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)
![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)
